3-{[1-(4-Ethylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-({[1-(4-ETHYLPHENYL)ETHYL]AMINO}CARBONYL)BICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a bicyclo[221]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1-(4-ETHYLPHENYL)ETHYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclo[2.2.1]heptane ring system: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the carboxylic acid group: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the 1-(4-ethylphenyl)ethyl group: This can be done through a Friedel-Crafts alkylation reaction.
Formation of the amide bond: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-({[1-(4-ETHYLPHENYL)ETHYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-({[1-(4-ETHYLPHENYL)ETHYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-({[1-(4-ETHYLPHENYL)ETHYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-({[1-(4-METHYLPHENYL)ETHYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
- 3-({[1-(4-ISOPROPYLPHENYL)ETHYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
- 3-({[1-(4-TERT-BUTYLPHENYL)ETHYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Uniqueness
The uniqueness of 3-({[1-(4-ETHYLPHENYL)ETHYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID lies in its specific structural features, such as the presence of the 4-ethylphenyl group and the bicyclo[2.2.1]heptane ring system. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H25NO3 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-[1-(4-ethylphenyl)ethylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H25NO3/c1-3-12-4-6-13(7-5-12)11(2)20-18(21)16-14-8-9-15(10-14)17(16)19(22)23/h4-7,11,14-17H,3,8-10H2,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
VVTYZBMMOYMALJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2C3CCC(C3)C2C(=O)O |
Origin of Product |
United States |
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